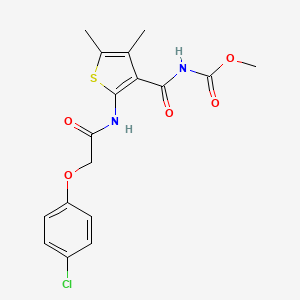![molecular formula C23H23N5O2 B2710154 6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878721-54-1](/img/new.no-structure.jpg)
6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines elements of purine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione typically involves multi-step organic synthesis
Purine Core Synthesis: The purine core can be synthesized from commercially available starting materials such as 2,6-dichloropurine. This involves nucleophilic substitution reactions to introduce the desired substituents at the 2 and 6 positions.
Naphthalen-1-ylmethyl Group Introduction: The naphthalen-1-ylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, using naphthalene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where purine analogs are effective.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural nucleotides, allowing it to interfere with biological processes such as DNA replication or enzyme activity. The naphthalen-1-ylmethyl group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
6-Methylpurine: Similar purine core but lacks the naphthalen-1-ylmethyl group.
8-Azaguanine: Another purine analog with different substituents.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness
6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione is unique due to its combination of a purine core with a naphthalen-1-ylmethyl group, which may confer unique binding properties and biological activities not seen in simpler purine analogs.
Properties
CAS No. |
878721-54-1 |
|---|---|
Molecular Formula |
C23H23N5O2 |
Molecular Weight |
401.47 |
IUPAC Name |
6-ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C23H23N5O2/c1-5-26-14(2)15(3)28-19-20(24-22(26)28)25(4)23(30)27(21(19)29)13-17-11-8-10-16-9-6-7-12-18(16)17/h6-12H,5,13H2,1-4H3 |
InChI Key |
BVIXBNHWMUWXOM-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


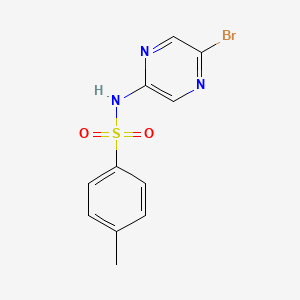
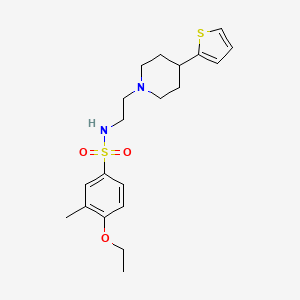
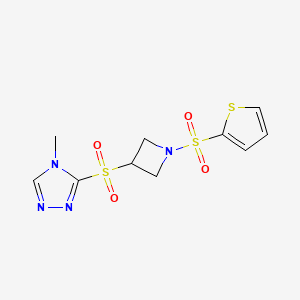
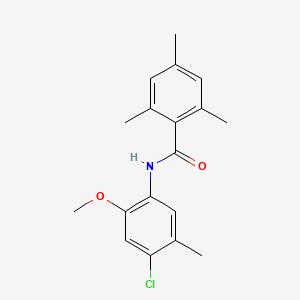
![2-[2-(Aminomethyl)phenoxy]ethan-1-ol](/img/structure/B2710080.png)
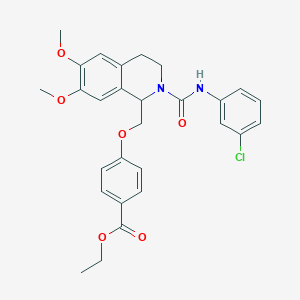
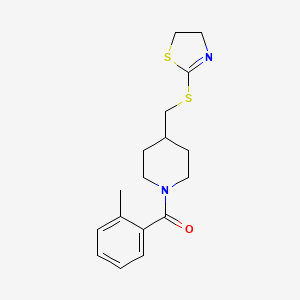
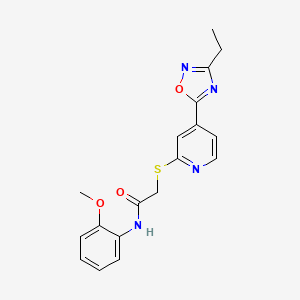
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2710087.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B2710090.png)
![N-[1-(Hydroxymethyl)cyclooctyl]prop-2-enamide](/img/structure/B2710091.png)
![3,7,9-Trimethyl-1-[2-(4-methylanilino)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2710092.png)
![N-[(oxolan-2-yl)methyl]cyclopropanesulfonamide](/img/structure/B2710093.png)
